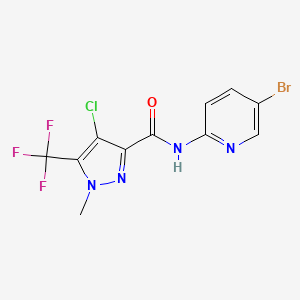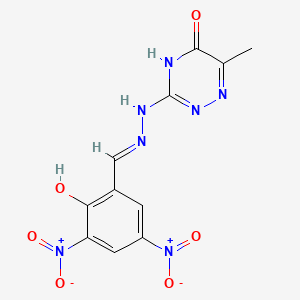![molecular formula C19H27BrN4O2 B10960727 (1Z)-N'-[(1-Adamantylacetyl)oxy]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide](/img/structure/B10960727.png)
(1Z)-N'-[(1-Adamantylacetyl)oxy]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N’-[(1-Adamantylacetyl)oxy]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide is a synthetic organic compound characterized by its unique structure, which includes an adamantyl group, a bromo-substituted pyrazole ring, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-[(1-Adamantylacetyl)oxy]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide typically involves multiple steps:
Formation of the Adamantylacetyl Intermediate: The adamantylacetyl group is introduced through a Friedel-Crafts acylation reaction, where adamantane reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Pyrazole Ring: The 4-bromo-3,5-dimethyl-1H-pyrazole is synthesized via a condensation reaction between 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxaldehyde and hydrazine hydrate.
Coupling Reaction: The final step involves coupling the adamantylacetyl intermediate with the pyrazole derivative under basic conditions to form the desired ethanimidamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-[(1-Adamantylacetyl)oxy]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidamide group.
Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and reduced imidamide derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1Z)-N’-[(1-Adamantylacetyl)oxy]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its stability and structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of (1Z)-N’-[(1-Adamantylacetyl)oxy]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and other signaling proteins, thereby influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1Z)-N’-[(1-Adamantylacetyl)oxy]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide: Similar structure but with a chloro group instead of a bromo group.
(1Z)-N’-[(1-Adamantylacetyl)oxy]-2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness
The presence of the bromo group in (1Z)-N’-[(1-Adamantylacetyl)oxy]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. The bromo group can participate in specific interactions with biological targets, potentially leading to enhanced efficacy in medicinal applications.
Properties
Molecular Formula |
C19H27BrN4O2 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] 2-(1-adamantyl)acetate |
InChI |
InChI=1S/C19H27BrN4O2/c1-11-18(20)12(2)24(22-11)10-16(21)23-26-17(25)9-19-6-13-3-14(7-19)5-15(4-13)8-19/h13-15H,3-10H2,1-2H3,(H2,21,23) |
InChI Key |
HBFLQBDPYWUJLE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/OC(=O)CC23CC4CC(C2)CC(C4)C3)/N)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)CC23CC4CC(C2)CC(C4)C3)N)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-(2,3-dichlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10960645.png)

![4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B10960654.png)
![4-bromo-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960656.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B10960684.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10960689.png)

![(1-methyl-5-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1H-pyrazol-3-yl)(morpholin-4-yl)methanone](/img/structure/B10960692.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10960695.png)
![13-(difluoromethyl)-4-[(4-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960701.png)
![3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B10960708.png)
![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10960713.png)
![13-(difluoromethyl)-4-[2-[(2,4-difluorophenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960715.png)

